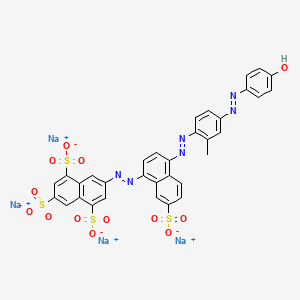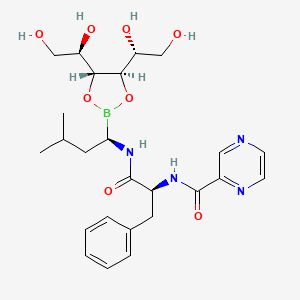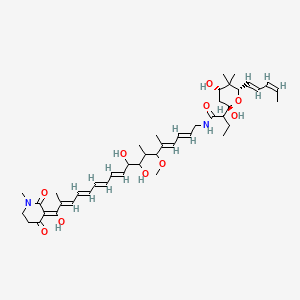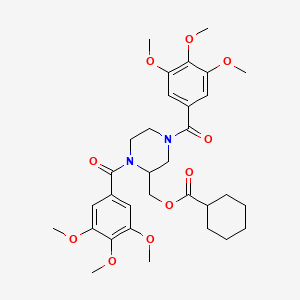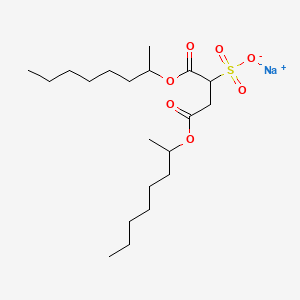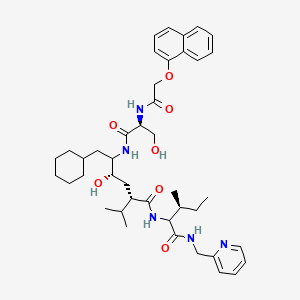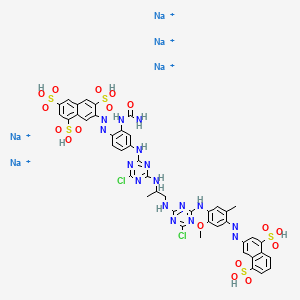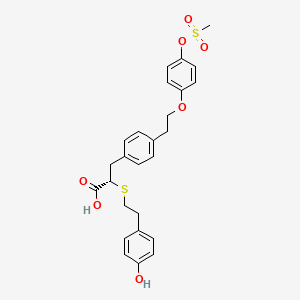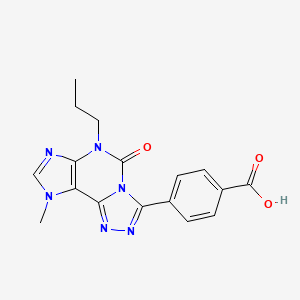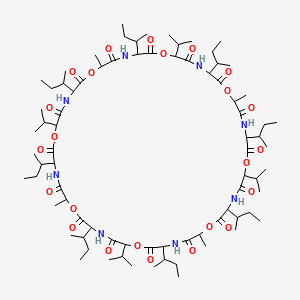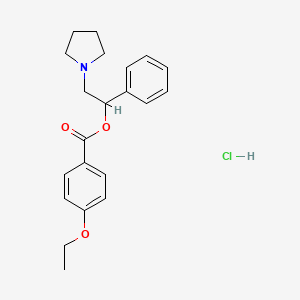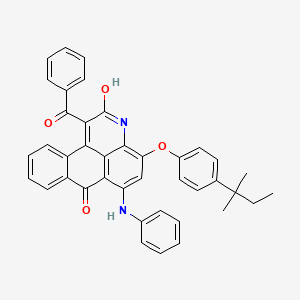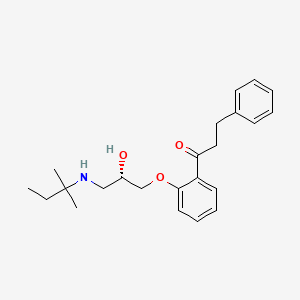
Diprafenone, (S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diprafenone, (S)- is a chiral compound known for its antiarrhythmic properties. It is a beta-adrenergic antagonist, which means it blocks beta-adrenergic receptors in the heart, helping to manage abnormal heart rhythms. The compound’s IUPAC name is 1-[2-[2-Hydroxy-3-(2-methylbutan-2-ylamino)propoxy]phenyl]-3-phenylpropan-1-one .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Diprafenone, (S)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-hydroxy-3-(2-methylbutan-2-ylamino)propane with a phenylpropanone derivative under controlled conditions.
Coupling Reaction: The intermediate is then coupled with a phenylpropanone derivative using a suitable coupling agent.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer, (S)-Diprafenone.
Industrial Production Methods: Industrial production of Diprafenone, (S)- follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Industrial methods also include rigorous quality control measures to ensure the consistency and safety of the final product.
化学反応の分析
Types of Reactions: Diprafenone, (S)- undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify its functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated metabolites, while reduction can produce deoxygenated derivatives.
科学的研究の応用
Diprafenone, (S)- has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of chiral synthesis and beta-adrenergic antagonism.
Biology: Researchers study its effects on cellular signaling pathways and its interactions with beta-adrenergic receptors.
Medicine: It is investigated for its potential therapeutic uses in treating arrhythmias and other cardiovascular conditions.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in quality control processes.
作用機序
Diprafenone, (S)- exerts its effects by blocking beta-adrenergic receptors in the heart. This action reduces the effects of adrenaline and other stress hormones, leading to a decrease in heart rate and contractility. The compound’s molecular targets include beta-1 and beta-2 adrenergic receptors, and its pathways involve the inhibition of cyclic AMP (cAMP) production, which is crucial for the regulation of cardiac function .
類似化合物との比較
Propafenone: A structurally similar antiarrhythmic agent with similar beta-blocking properties.
Flecainide: Another antiarrhythmic drug that shares some pharmacological effects but differs in its chemical structure and specific receptor interactions.
Metoprolol: A beta-adrenergic antagonist used primarily for hypertension and heart failure, with a different chemical structure.
Uniqueness of Diprafenone, (S)-: Diprafenone, (S)- is unique due to its specific chiral configuration, which can influence its pharmacokinetics and pharmacodynamics. Its combination of beta-blocking and antiarrhythmic properties makes it particularly effective in managing certain types of cardiac arrhythmias .
特性
CAS番号 |
107300-61-8 |
|---|---|
分子式 |
C23H31NO3 |
分子量 |
369.5 g/mol |
IUPAC名 |
1-[2-[(2S)-2-hydroxy-3-(2-methylbutan-2-ylamino)propoxy]phenyl]-3-phenylpropan-1-one |
InChI |
InChI=1S/C23H31NO3/c1-4-23(2,3)24-16-19(25)17-27-22-13-9-8-12-20(22)21(26)15-14-18-10-6-5-7-11-18/h5-13,19,24-25H,4,14-17H2,1-3H3/t19-/m0/s1 |
InChIキー |
VDKMYSMWQCFYBQ-IBGZPJMESA-N |
異性体SMILES |
CCC(C)(C)NC[C@@H](COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O |
正規SMILES |
CCC(C)(C)NCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


